1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxetane-3-carboxylate
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Overview
Description
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxetane-3-carboxylate is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by their aromatic heterocyclic structure containing a 1,3-dioxoisoindoline moiety
Preparation Methods
The synthesis of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxetane-3-carboxylate typically involves the reaction of phthalic anhydride with oxetane-3-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxetane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxetane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxetane-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-YL oxetane-3-carboxylate can be compared with other similar compounds such as:
Ethyl 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate: This compound shares a similar phthalimide structure but differs in its functional groups and chemical properties.
2-{3-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]propyl}-1H-isoindole-1,3(2H)-dione: . The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties that make it suitable for diverse applications.
Properties
Molecular Formula |
C12H9NO5 |
---|---|
Molecular Weight |
247.20 g/mol |
IUPAC Name |
(1,3-dioxoisoindol-2-yl) oxetane-3-carboxylate |
InChI |
InChI=1S/C12H9NO5/c14-10-8-3-1-2-4-9(8)11(15)13(10)18-12(16)7-5-17-6-7/h1-4,7H,5-6H2 |
InChI Key |
MQAUNLDBTNODMF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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